molecular formula C15H13NO4S B2616632 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

Cat. No.: B2616632
M. Wt: 303.3 g/mol
InChI Key: VLBSLQVQWAJURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a benzoic acid derivative featuring a dihydroindole sulfonyl group at the 3-position of the benzene ring. The dihydroindole moiety (a partially saturated indole ring) is linked to the benzoic acid via a sulfonyl (-SO₂-) bridge. This structural arrangement imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSLQVQWAJURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a sulfonamide moiety with an indole structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C14H14N2O4S
  • Molecular Weight : Approximately 302.34 g/mol
  • Structure : The compound contains a benzoic acid functionality linked to a 2,3-dihydroindole sulfonamide structure, providing it with distinctive reactivity and biological properties.

Antibacterial Activity

Research has demonstrated that compounds with indole and sulfonamide functionalities exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus (MRSA): MIC values as low as 0.98 μg/mL were reported for related indole derivatives .
    • Other bacterial strains such as Escherichia coli showed resistance, indicating the specificity of the compound's action against certain Gram-positive bacteria .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.98
Staphylococcus epidermidis7.80
Escherichia coliInactive

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.
  • Results : Significant cytotoxicity was observed with IC50 values in the low micromolar range (<10 μM) against A549 cells, indicating potential for further development as an anticancer agent .
Cell Line IC50 (μM)
A549<10
MCF-7Not specified

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Biofilm Formation : The compound has shown efficacy in preventing biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been suggested as a mechanism for its anticancer activity .

Case Studies

Several studies have explored the biological activities of similar compounds derived from the indole family:

  • A study reported that indolylquinazolinones exhibited potent antibacterial activity against MRSA and demonstrated significant cytotoxic effects on various cancer cell lines . These findings support the hypothesis that modifications to the indole structure can enhance biological activity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid against various pathogens:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial properties .
  • Candida albicans : It also exhibited antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL against different strains .

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics.

Antiproliferative Activity

In cancer research, this compound has shown promising antiproliferative effects:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others.
  • Results : Significant antiproliferative activity was observed, particularly in rapidly dividing A549 cells compared to slower-growing fibroblasts . The results indicate that it may serve as a candidate for further development in cancer therapeutics.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus ATCC 259231Not reported
MRSA ATCC 43300<1Not reported
Candida albicans7.8012.50

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung Cancer)Not specified
HeLa (Cervical Cancer)Not specified
L1210 (Murine Leukemia)Not specified

Case Study 1: Synthesis and Testing of Derivatives

A recent study synthesized various derivatives of this compound and evaluated their biological activity. Among these derivatives, some exhibited enhanced antimicrobial and antiproliferative activities compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in bacterial resistance and cancer proliferation pathways. This suggests potential mechanisms through which the compound exerts its biological effects and provides a basis for further drug development efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate/Sulfonyl Benzoic Acid Derivatives

4-(Sulfooxy)benzoic Acid and Hydroxyl-(sulfooxy)benzoic Acid
  • Structural Differences : These compounds () possess sulfonate ester (-OSO₃H) groups at the 2-, 3-, or 4-positions of benzoic acid. In contrast, the target compound has a sulfonyl group directly bonded to a dihydroindole heterocycle .
  • Physicochemical Properties : Sulfonate esters are highly polar due to the anionic sulfonate group, enhancing water solubility. The target compound’s sulfonyl group is less polar, likely reducing solubility compared to sulfonates.
  • Analytical Differentiation : MS/MS fragmentation of hydroxyl-(sulfooxy)benzoic acid (m/z 232.9775) shows losses of carboxylic acid (m/z 189) and sulfoxy groups (m/z 153), patterns distinct from the target compound’s fragmentation due to its dihydroindole ring .
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid
  • Structural Differences : This derivative () features a phthalimide group (1,3-dioxoisoindoline) attached via a methylene (-CH₂-) bridge. The target compound replaces this with a dihydroindole sulfonyl group.
  • Electronic Effects : The electron-withdrawing phthalimide carbonyls increase acidity of the benzoic acid (pKa ~2–3) compared to the target compound’s moderate acidity (predicted pKa ~4–5).
  • Applications : Phthalimide derivatives are common in drug design (e.g., thalidomide analogs), while the dihydroindole sulfonyl group may target different biological pathways, such as kinase inhibition .

Fluorinated and Perfluorinated Benzoic Acid Derivatives

Perfluorinated Sulfonyl Benzoates
  • Structural Differences : Examples include sodium salts of fluorinated sulfonyl esters (e.g., [29811-19-6], ). These have long perfluoroalkyl chains, unlike the target compound’s dihydroindole group.
  • Properties : Fluorinated chains confer extreme hydrophobicity and environmental persistence. The target compound lacks fluorine, making it less bioaccumulative but more biodegradable .

Heterocyclic-Linked Benzoic Acid Derivatives

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole
  • Structural Differences: This compound () combines a dihydroisoindole with a quinazolinone via a sulfanyl (-S-) linker. The target compound uses a sulfonyl bridge and lacks the quinazolinone moiety.
  • Reactivity : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups are chemically stable. This impacts synthetic routes and biological activity (e.g., sulfonyl groups are common in sulfa drugs) .

Simple Benzoic Acid Derivatives

3-Methylsalicylic Acid (2-Hydroxy-3-methylbenzoic Acid)
  • Structural Differences : A hydroxyl (-OH) and methyl (-CH₃) group replace the dihydroindole sulfonyl group.
  • Acidity : The ortho-hydroxy group in salicylic acid derivatives (pKa ~2.5–3.5) increases acidity compared to the target compound.
  • Applications : Salicylic acid derivatives are widely used in pharmaceuticals (e.g., aspirin), whereas the target compound’s larger substituent may limit membrane permeability but enhance target specificity .

Comparative Data Table

Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties Applications/Notes
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid Dihydroindole sulfonyl ~333.4 (estimated) Moderate solubility, stable sulfonyl Research applications
4-(Sulfooxy)benzoic acid Sulfonate ester 218.18 High polarity, water-soluble Metabolite studies
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid Phthalimide methylene 295.28 High acidity, crystalline solid Drug development
[29811-19-6] (Perfluorinated derivative) Perfluoroalkyl sulfonate ~500 (estimated) Hydrophobic, persistent Surfactants, coatings
3-Methylsalicylic acid Hydroxyl, methyl 152.15 High acidity, antimicrobial Pharmaceuticals

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of dihydroindole with 3-chlorosulfonylbenzoic acid, a route more complex than esterification or alkylation used for simpler derivatives .
  • Environmental Impact : Unlike perfluorinated compounds (), the target compound’s lack of fluorine reduces ecological risks, aligning with green chemistry trends .

Q & A

Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Methodology :
  • Establish linearity (R² > 0.99), precision (%RSD < 5%), and accuracy (spiked recovery 90–110%).
  • Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.